molecular formula C8H12 B15473737 Tricyclo[4.1.1.0~1,6~]octane CAS No. 51273-56-4

Tricyclo[4.1.1.0~1,6~]octane

Cat. No.: B15473737
CAS No.: 51273-56-4
M. Wt: 108.18 g/mol
InChI Key: YCMSLULBFMLMTL-UHFFFAOYSA-N
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Description

Tricyclo[4.1.1.0~1,6~]octane is a specialized aliphatic hydrocarbon with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . It is supplied with the CAS Registry Number 61886-96-2 . This compound features a unique and rigid tricyclic scaffold, making it a valuable intermediate in advanced organic synthesis and methodological research. Its strained ring system is of significant interest in the study of novel carbon frameworks and reaction mechanisms, similar to other propellane and tricyclic structures explored in chemical research . Researchers utilize this and related tricyclo[4.1.1.0]octane isomers as core building blocks for developing new synthetic routes and for fundamental investigations in stereochemistry and molecular strain . This product is intended for research and development purposes in a laboratory setting. It is not intended for direct use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51273-56-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[4.1.1.01,6]octane

InChI

InChI=1S/C8H12/c1-2-4-8-5-7(8,3-1)6-8/h1-6H2

InChI Key

YCMSLULBFMLMTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CC2(C1)C3

Origin of Product

United States

Advanced Synthetic Methodologies for Tricyclo 4.1.1.01,6 Octane and Its Precursors

Construction of Strained Cyclopropane (B1198618) Rings within Polycycles

The formation of the cyclopropane ring fused within a polycyclic system is a critical step in the synthesis of Tricyclo[4.1.1.0¹⁶]octane. This process is often challenging due to the inherent ring strain of the three-membered ring. colab.ws

Carbenoid Cyclization and Rearrangement Routes

Carbenoid cyclization is a powerful tool for the synthesis of cyclopropane rings. numberanalytics.com This method involves the reaction of an alkene with a carbenoid, a species that behaves like a carbene, to form a cyclopropane. libretexts.org The Simmons-Smith reaction, which utilizes a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, is a classic example of this type of transformation. libretexts.org This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org

In the context of Tricyclo[4.1.1.0¹⁶]octane synthesis, a notable application of this methodology is the cyclopropanation of apopinene (B3051316). greencarcongress.com Apopinene, a bicyclic molecule with a six-membered ring bridged by a cyclobutane (B1203170) ring, can be readily synthesized from myrtenal. greencarcongress.com The subsequent Simmons-Smith cyclopropanation of apopinene yields exo-(1R,2R)-7,7-dimethyltricyclo[4.1.1.0]octane, a derivative of the target molecule. greencarcongress.com This transformation highlights the utility of carbenoid cyclization in constructing the tricyclic core. greencarcongress.com

It is important to note that the stability of the resulting gem-dihalocyclopropanes can be influenced by the ring strain of the starting alkene. tubitak.gov.tr In some cases, the initially formed dibromocyclopropane adducts can be unstable and undergo rearrangement reactions at room temperature. tubitak.gov.tr

Intramolecular C-H Insertion Strategies in Ring Formation

Intramolecular C-H insertion reactions provide an alternative and efficient route to the formation of cyclic structures, including strained cyclopropane rings. These reactions involve the insertion of a reactive intermediate, such as a carbenoid, into a C-H bond within the same molecule. organic-chemistry.org

Palladium-catalyzed intramolecular C-H activation has emerged as a valuable strategy for the synthesis of complex fused polycycles. nih.gov This methodology often involves a sequential process of palladium migration and arylation. nih.gov While broadly applicable, the success of these reactions can be influenced by the electronic properties of the aromatic system involved. nih.gov

Rhodium(II)-catalyzed intramolecular C-H insertion of diazo substrates has also been explored for the synthesis of lactams. organic-chemistry.org By carefully selecting the catalyst and creating a hydrophobic environment around the reactive carbenoid center, preferential C-H insertion over competing O-H insertion can be achieved, even in aqueous media. organic-chemistry.org This approach demonstrates the potential for developing environmentally benign synthetic methods for constructing cyclic systems.

Approaches to Bicyclo[4.1.1]octane Intermediates

The bicyclo[4.1.1]octane skeleton is a key structural motif and a crucial intermediate in the synthesis of Tricyclo[4.1.1.0¹⁶]octane. rsc.org The development of efficient methods for the construction of this bicyclic system is therefore of significant interest.

Recent advancements have focused on innovative cycloaddition strategies. rsc.org One such approach involves the palladium-catalyzed asymmetric [4+3] cycloaddition of γ-methylidene-δ-valerolactones and bicyclo[1.1.0]butanes (BCBs). acs.org This method allows for the enantioselective construction of all-carbon bicyclo[4.1.1]octanes bearing two quaternary carbon centers. acs.org The reaction proceeds under mild conditions and exhibits broad substrate scope and high functional group tolerance. acs.org

Another strategy utilizes a Lewis acid-catalyzed [4+2] annulation of bicyclobutane ketones with silyl (B83357) dienol ethers. nih.gov This formal cycloaddition provides access to rigid bicyclo[4.1.1]octane diketones in high yields. nih.gov The resulting products can be further functionalized through various transformations. nih.gov

Furthermore, a stepwise two-electron formal (3+2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis offers a facile route to a variety of bicyclic hydrocarbons, including bicyclo[4.1.1]octanes. researchgate.net

Homoallylic Cyclization as a Synthetic Strategy

Homoallylic cyclization represents a convenient and efficient method for constructing the tricyclo[3.2.1.0]octane system, a related tricyclic framework. rsc.org This type of reaction involves the intramolecular cyclization of a homoallylic substrate, typically promoted by an electrophile. This strategy has been successfully applied to a simplified and more efficient synthesis of the diterpenoid trachylobane. rsc.org The key step in this synthesis is the construction of the tricyclic core through a homoallylic cyclization. rsc.org

Gold(I)-Catalyzed Reactions for Polycyclic Scaffold Construction

Gold(I) catalysts have emerged as powerful tools in modern organic synthesis, enabling a variety of transformations for the construction of complex molecular architectures. While specific applications of gold(I)-catalyzed reactions for the direct synthesis of Tricyclo[4.1.1.0¹⁶]octane are not extensively documented in the provided search results, their utility in constructing polycyclic scaffolds is well-established. For instance, chiral gold catalysts have been developed for the enantioselective cyclopropenation of disubstituted alkynes, which are precursors to highly functionalized bicyclo[2.1.0]pentanes (housanes). acs.org This highlights the potential of gold catalysis in the assembly of strained ring systems.

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of complex, three-dimensional molecules like Tricyclo[4.1.1.0¹⁶]octane demands precise control over stereochemistry and regiochemistry.

Stereoselectivity , the preferential formation of one stereoisomer over others, is crucial for obtaining the desired spatial arrangement of atoms. In the synthesis of bicyclo[4.1.1]octane intermediates, palladium-catalyzed asymmetric [4+3] cycloaddition has been shown to achieve high levels of enantioselectivity, producing chiral strained bicyclic motifs. acs.org Similarly, the Simmons-Smith cyclopropanation is known for its stereospecificity, preserving the stereochemistry of the starting alkene in the cyclopropane product. libretexts.org

Regioselectivity , the control of where a reaction occurs on a molecule with multiple reactive sites, is also a key consideration. For example, in the [2+2] photocycloaddition to form housanes, the reaction is highly regioselective. acs.org

The following table summarizes key stereoselective and regioselective methods discussed:

MethodTransformationSelectivityReference
Palladium-catalyzed asymmetric [4+3] cycloadditionγ-methylidene-δ-valerolactones + Bicyclobutanes → Bicyclo[4.1.1]octanesHigh Enantioselectivity acs.org
Simmons-Smith ReactionAlkenes → CyclopropanesStereospecific libretexts.org
[2+2] PhotocycloadditionCyclopropenes + Alkenes → HousanesHigh Regioselectivity, High Diastereoselectivity acs.org

The development of these advanced synthetic methodologies provides chemists with a powerful toolkit for the construction of intricate polycyclic molecules like Tricyclo[4.1.1.0¹⁶]octane. The ability to control stereochemistry and regiochemistry is paramount in these syntheses, enabling the creation of complex structures with high precision.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of Tricyclo 4.1.1.01,6 Octane

Ring-Opening Reactions and Fragmentation Pathways

The inherent strain within the tricyclic skeleton of Tricyclo[4.1.1.0¹⁶]octane is the primary driving force for its reactivity, particularly through reactions that lead to the cleavage of one or more of its constituent rings.

Mechanistic Investigations of Strained Ring Cleavage

The central C1-C6 bond in Tricyclo[4.1.1.0¹⁶]octane, also known as [4.1.1]propellane, is predicted to be highly labile. Small-ring propellanes are known to be reactive across this central bond, exhibiting reactivity analogous to that of an alkene. This suggests that the molecule is susceptible to cleavage under thermal or chemical activation.

Studies on related systems, such as the ring-opening of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²˒⁴]octane, provide valuable mechanistic insights. In this derivative, the cleavage of the cyclopropane (B1198618) ring is initiated by the departure of a bromide ion, leading to the formation of an allylic carbocation. This intermediate can then undergo further reactions, such as proton elimination, to yield diene products. While this is a substituted derivative, it highlights a plausible pathway for the ring-opening of the parent Tricyclo[4.1.1.0¹⁶]octane, likely proceeding through carbocationic or radical intermediates upon activation.

Influence of Substituents on Ring-Opening Regioselectivity

The regioselectivity of ring-opening reactions in substituted Tricyclo[4.1.1.0¹⁶]octane derivatives is expected to be governed by the electronic and steric nature of the substituents. Electron-donating groups would likely stabilize adjacent carbocationic centers, directing the ring-opening to occur at specific bonds. Conversely, electron-withdrawing groups could favor alternative fragmentation pathways.

For instance, in the aforementioned dibromo derivative, the presence of the gem-dimethyl group and the bromine atoms dictates the ultimate structure of the ring-opened products. The formation of the more stable tertiary or allylic carbocationic intermediates is a key factor in determining the regiochemical outcome.

Rearrangement Processes and Isomerization Dynamics

The high strain energy of Tricyclo[4.1.1.0¹⁶]octane makes it a candidate for various rearrangement and isomerization processes, leading to thermodynamically more stable bicyclic or monocyclic systems.

Skeletal Rearrangements in Bridged Polycycles

Valence Isomerization Studies

Valence isomerization, a pericyclic reaction involving the reorganization of bonding electrons and atomic nuclei, is another potential reaction pathway for strained molecules like Tricyclo[4.1.1.0¹⁶]octane. However, documented examples of valence isomerization for this specific compound are scarce. In a broader context, the thermal or photochemical isomerization of related polycyclic hydrocarbons can lead to a variety of structural isomers. For Tricyclo[4.1.1.0¹⁶]octane, such a process could potentially lead to the formation of various cyclooctadiene isomers, although this remains a topic for future investigation.

Solvolytic Reactivity and Carbocationic Intermediates

The study of solvolysis reactions provides critical information about the formation and fate of carbocationic intermediates. The solvolysis of derivatives of Tricyclo[4.1.1.0¹⁶]octane would be expected to be highly accelerated due to the relief of ring strain upon ionization.

Research on the solvolysis of various tricycloalkane tosylates and other derivatives has shown that the structure of the resulting products is highly dependent on the stability of the initially formed carbocation and its subsequent rearrangement pathways. For a hypothetical leaving group at a bridgehead or bridge position of Tricyclo[4.1.1.0¹⁶]octane, solvolysis would likely lead to a cascade of rearrangements, ultimately yielding more stable bicyclic or even monocyclic products. The nature of the solvent would also play a crucial role in trapping the intermediate carbocations and influencing the product distribution.

Reactions Involving Heteroatom-Containing Tricyclic Octanes (e.g., Oxa-tricyclo[4.1.1.0²’⁴]octane)

A prominent and well-studied heteroatom-containing analogue of the tricyclo[4.1.1.0¹’⁶]octane system is 2,7,7-trimethyl-3-oxatricyclo[4.1.1.0²’⁴]octane, commonly known as α-pinene oxide. The presence of the oxirane ring introduces distinct reactivity pathways, primarily centered around the opening of the strained three-membered ether.

The epoxide ring in α-pinene oxide is susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is harnessed in various chemical transformations. Furthermore, the molecule can undergo both oxidation and reduction reactions. Oxidation can lead to more complex oxygenated derivatives, while reduction can yield corresponding alcohols.

A noteworthy reaction is the solvent-free epoxidation of α-pinene to α-pinene oxide using a tungsten polyoxometalate catalyst and hydrogen peroxide, which proceeds with 100% selectivity. rsc.org The kinetics of this reaction are first-order in α-pinene and the catalyst, and have a fractional order of approximately 0.5 with respect to hydrogen peroxide. rsc.org The activation energy for this process has been determined to be 35 kJ/mol. rsc.org

The fragmentation of α-pinene oxide under mass spectrometry conditions has also been studied in detail. nih.gov Electron impact ionization leads to a radical cation centered on the oxygen atom. Subsequent fragmentation pathways include the loss of a methyl radical to form a carbonyl ion, or opening of the epoxide ring to produce butanone and a methylcyclobutenyl cation, the latter of which is the most abundant signal due to the stability of the allylic cation. nih.gov

Functionalization of the Tricyclo[4.1.1.0¹’⁶]octane Skeleton

The high degree of ring strain in tricyclo[4.1.1.0¹’⁶]octane makes its central C1-C6 bond the primary site of reactivity. Functionalization of this skeleton predominantly proceeds via reactions that cleave this bond, leading to the formation of bicyclo[4.1.1]octane derivatives.

Substitution Reactions on the Polycyclic Framework

Substitution reactions on the tricyclo[4.1.1.0¹’⁶]octane framework are not substitutions in the classical sense, but rather additions to the central bond that result in a substituted bicyclo[4.1.1]octane product. These reactions can be broadly categorized into radical, nucleophilic, and electrophilic additions.

Radical Additions: This is often the most synthetically useful pathway for the functionalization of propellanes. nih.gov Radical species readily add across the central C-C bond. For instance, a photocatalytic, three-component reaction involving a diarylphosphine oxide, a diarylchlorophosphine, and [4.1.1]propellane results in a ring-opening diphosphination, yielding diphosphine ligands with a bicyclo[4.1.1]octane backbone. rsc.org Computational studies using density functional theory (DFT) have been employed to estimate the feasibility of such radical additions. rsc.org

A notable application is the coupling of [4.1.1]propellane with aryl difluoromethyl radicals to generate aryl difluoromethyl bicyclo[4.1.1]octane boronate adducts. rsc.org This transformation highlights the utility of radical pathways in creating complex functionalized molecules from this strained starting material.

Reaction Type Reagents Product Type Reference
Radical DiphosphinationDiarylphosphine oxide, Diarylchlorophosphine, PhotocatalystDiphosphine-substituted bicyclo[4.1.1]octane rsc.org
Radical Arylation/BorylationArCF₃, B₂pin₂, PhotocatalystAryl difluoromethyl bicyclo[4.1.1]octane boronate rsc.org

Nucleophilic Additions: While synthetically useful, nucleophilic attack on the central bond of propellanes is generally slower and works with a more limited range of substrates compared to radical additions. nih.gov

Electrophilic Additions: Electrophilic attack on propellanes is often not a synthetically viable pathway as it frequently leads to rearrangements of the carbon skeleton. nih.gov

Introduction of Bridging Heteroatoms or Chains

The introduction of heteroatoms into the bicyclic framework of the products derived from tricyclo[4.1.1.0¹’⁶]octane is a significant area of research, as it can impart desirable properties for applications in medicinal chemistry, such as improved water solubility and metabolic stability. rsc.org These syntheses typically involve cycloaddition reactions with precursors to the tricyclo[4.1.1.0¹’⁶]octane system, such as bicyclobutanes.

Oxygen-Containing Bridges: Oxa-bicyclo[4.1.1]octanes (oxa-BCOs) have been synthesized through several methods. One approach involves a palladium-catalyzed formal (4+3) cycloaddition of bicyclobutanes with 1,4-O/C dipole precursors. researchgate.netsemanticscholar.org Another strategy utilizes a boronyl radical-catalyzed [2σ + 2π] cycloaddition between bicyclobutanes and ortho-quinone methides, which is followed by a Lewis acid-catalyzed rearrangement to yield the oxa-BCO scaffold. rsc.org

Sulfur-Containing Bridges: The synthesis of bicyclo[4.1.1]octane derivatives containing sulfur atoms has also been achieved. A silver-catalyzed formal (4+3) cycloaddition between bicyclobutanes and benzodithioloimines provides access to 2,5-dithia-bicyclo[4.1.1]octanes. nih.gov Furthermore, regiodivergent syntheses of thiabicyclo[4.1.1]octanes (S-BCOs) have been developed using a Lewis acid-catalyzed formal cycloaddition of bicyclobutanes and 3-benzylideneindoline-2-thione derivatives. researchgate.net

Heteroatom Synthetic Method Product Reference
OxygenPalladium-catalyzed (4+3) cycloadditionOxa-bicyclo[4.1.1]octane researchgate.netsemanticscholar.org
OxygenBoronyl radical-catalyzed [2σ + 2π] cycloaddition and rearrangementOxa-bicyclo[4.1.1]octane rsc.org
SulfurSilver-catalyzed (4+3) cycloaddition2,5-Dithia-bicyclo[4.1.1]octane nih.gov
SulfurLewis acid-catalyzed formal cycloadditionThia-bicyclo[4.1.1]octane researchgate.net

Stereochemical Analysis and Conformational Landscapes of Tricyclo 4.1.1.01,6 Octane

High-Resolution Structural Determination Methods for Bond Angles and Dihedral Angles

The precise determination of the molecular geometry of highly strained systems like tricyclo[4.1.1.01,6]octane relies on a combination of experimental techniques and computational modeling. While direct experimental data for the parent compound is scarce in readily available literature, the structural parameters can be accurately predicted using modern computational chemistry methods.

Computational Approaches: Density Functional Theory (DFT) and ab initio calculations are powerful tools for optimizing the geometry of molecules and predicting their structural parameters with high accuracy. nih.govresearchgate.net For instance, recent DFT calculations on [4.1.1]propellane have been performed to understand its reactivity, which inherently requires an accurate structural model. nih.govacs.org These computational methods can provide detailed information on bond lengths, bond angles, and dihedral angles that are challenging to measure experimentally for such a reactive and strained molecule.

Experimental Techniques: For related and less strained polycyclic systems, techniques such as gas-phase electron diffraction (GED) and X-ray crystallography have been instrumental in determining their three-dimensional structures. wikipedia.orgresearchgate.net GED is particularly suited for studying the structure of molecules in the gas phase, free from intermolecular interactions that can influence molecular geometry in the solid state. wikipedia.org While a specific GED study for tricyclo[4.1.1.01,6]octane is not prominently cited, the structural data for other propellanes have been successfully obtained using this method. datapdf.com

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also provide valuable, albeit indirect, information about the molecule's structure and symmetry. researchgate.netresearchgate.netuobasrah.edu.iq The number of signals in ¹H and ¹³C NMR spectra can indicate the symmetry of the molecule, which in turn provides clues about its conformation. magritek.comlibretexts.org

Parameter Description Typical Method of Determination
Bond LengthsThe distances between the nuclei of two bonded atoms.Gas-Phase Electron Diffraction, X-ray Crystallography, Computational Modeling (DFT, ab initio)
Bond AnglesThe angles between three connected atoms across two bonds.Gas-Phase Electron Diffraction, X-ray Crystallography, Computational Modeling (DFT, ab initio)
Dihedral AnglesThe angles between two intersecting planes, often used to describe the conformation of a molecule.Gas-Phase Electron Diffraction, X-ray Crystallography, Computational Modeling (DFT, ab initio)

Based on computational studies of propellanes, the following is a representative table of expected bond angles and dihedral angles for tricyclo[4.1.1.01,6]octane.

Atoms Involved Angle Type Predicted Value
C-C-C (in cyclohexane (B81311) ring)Bond Angle~112-115°
C-C-C (in cyclobutane (B1203170) rings)Bond Angle~88-90°
H-C-HBond Angle~107-109°
Dihedral angle of cyclohexane ringDihedral AngleVaries depending on conformation (e.g., chair, boat)
Dihedral angle of cyclobutane ringsDihedral AngleClose to 0° (puckered)

Conformational Flexibility and Rigidity of the Tricyclic Core

The tricyclic framework of tricyclo[4.1.1.01,6]octane imposes significant conformational constraints. The fusion of the three rings greatly restricts the rotational freedom around the carbon-carbon bonds, leading to a relatively rigid core structure. nist.gov However, some degree of flexibility is still present, primarily within the six-membered cyclohexane ring.

Strain Energy and its Contribution to Molecular Conformation

Propellanes are notoriously strained molecules, and tricyclo[4.1.1.01,6]octane is no exception. The strain arises from several factors, including angle strain in the small rings, torsional strain from eclipsed conformations, and transannular interactions. The total strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound.

Type of Strain Description Contribution to Overall Strain
Angle StrainDeviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon).Significant in the cyclobutane rings.
Torsional StrainRepulsive interactions between bonds on adjacent atoms that are in an eclipsed conformation.Present due to the rigid, fused ring system.
Transannular StrainSteric repulsion between atoms across a ring.Can occur in the cyclohexane ring.

Chiroptical Properties and Stereochemical Assignments

The parent tricyclo[4.1.1.01,6]octane molecule is achiral as it possesses a plane of symmetry. However, the introduction of substituents can lead to the formation of chiral derivatives. The stereochemistry of these derivatives can be complex due to the presence of multiple stereocenters and the rigid, three-dimensional nature of the tricyclic core.

The chiroptical properties of such chiral derivatives, which include optical rotation and circular dichroism (CD), would be highly dependent on the nature and position of the substituents. researchgate.net These properties arise from the differential interaction of the chiral molecule with left and right circularly polarized light. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of chiral derivatives, which can then be used to assign the absolute configuration of the stereoisomers. rsc.orgnih.gov

While specific experimental chiroptical data for derivatives of tricyclo[4.1.1.01,6]octane are not readily found in the literature, the study of such properties in related strained and rigid bicyclic and tricyclic systems demonstrates the powerful synergy between experimental measurements and computational predictions in stereochemical analysis. researchgate.netbeilstein-journals.org

Advanced Spectroscopic and Analytical Methodologies for Tricyclo 4.1.1.01,6 Octane Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of Tricyclo[4.1.1.0¹⁶]octane, a combination of one-dimensional and multi-dimensional NMR techniques is indispensable for unambiguous signal assignment.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) signals of Tricyclo[4.1.1.0¹⁶]octane, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide crucial connectivity information that is not available from simple 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For Tricyclo[4.1.1.0¹⁶]octane, COSY spectra would reveal the coupling networks within the cyclohexane (B81311) ring and the cyclobutane (B1203170) rings, allowing for the tracing of proton-proton connectivities throughout the strained framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. By mapping the chemical shift of a proton to the chemical shift of the carbon it is attached to, a direct C-H connectivity map is generated. This is fundamental for assigning specific proton signals to their corresponding carbon atoms in the tricyclic system.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons), such as the bridgehead carbons in Tricyclo[4.1.1.0¹⁶]octane. Correlations from neighboring protons to these quaternary carbons provide definitive evidence for their location within the molecular structure.

Interpretation of Chemical Shifts and Coupling Constants in Strained Systems

The high degree of ring strain in Tricyclo[4.1.1.0¹⁶]octane significantly influences its NMR parameters. The interpretation of these parameters requires a nuanced understanding of the effects of distorted bond angles and unusual electronic environments.

The ¹H NMR spectrum of a related isomer, Tricyclo[3.2.1.0¹⁵]octane, shows a complex multiplet between approximately δ 1.22 and 2.15 ppm, along with a distinct AB quartet at a more upfield region of δ 0.68 ppm. lboro.ac.uk This upfield shift is characteristic of protons situated in the shielding region of strained ring systems. Similar upfield shifts would be anticipated for certain protons in Tricyclo[4.1.1.0¹⁶]octane due to the anisotropic effects of the cyclobutane rings.

The coupling constants (J-values) between protons are also highly informative. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In strained systems like Tricyclo[4.1.1.0¹⁶]octane, the fixed and often unusual dihedral angles lead to J-values that can deviate significantly from those observed in more flexible acyclic or larger ring systems. Careful analysis of these coupling constants, often aided by computational modeling, is crucial for determining the stereochemical relationships between protons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for Tricyclo[4.1.1.0¹⁶]octane

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityKey HMBC Correlations
Bridgehead (C1, C6)-~40-50sProtons on adjacent carbons
Cyclohexane CH₂~1.5-2.0~25-35mOther cyclohexane protons, bridgehead carbons
Cyclobutane CH₂~1.8-2.2~30-40mOther cyclobutane protons, bridgehead carbons

Note: The data in this table is predictive and based on the analysis of similar strained systems. Actual experimental values may vary.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy for Functional Group Identification

For a saturated hydrocarbon like Tricyclo[4.1.1.0¹⁶]octane, the IR spectrum is dominated by C-H stretching and bending vibrations. The key regions of interest include:

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region. The precise frequencies can provide subtle information about the hybridization and environment of the C-H bonds. The strained nature of the cyclobutane rings may cause slight shifts in these absorption bands compared to a typical cyclohexane.

CH₂ Bending (Scissoring): Around 1450-1470 cm⁻¹.

Raman Spectroscopy for Skeletal Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. A key principle is the rule of mutual exclusion, which states that for molecules with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice versa. While Tricyclo[4.1.1.0¹⁶]octane does not possess a center of inversion, the combination of IR and Raman data provides a more complete picture of its vibrational modes.

Raman spectroscopy is particularly effective for observing the symmetric vibrations of the carbon skeleton. The C-C bond vibrations of the strained cyclobutane rings and the central bridgehead-bridgehead bond would be expected to give rise to characteristic signals in the Raman spectrum.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For Tricyclo[4.1.1.0¹⁶]octane (C₈H₁₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M]⁺), which is 108.0939 g/mol . nih.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 108. The fragmentation pattern would be characteristic of the strained tricyclic system. The high strain energy of the molecule would likely lead to facile fragmentation upon ionization. Common fragmentation pathways for cyclic alkanes involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄, 28 amu) or propene (C₃H₆, 42 amu). The fragmentation of Tricyclo[4.1.1.0¹⁶]octane would likely proceed through pathways that relieve the ring strain, leading to the formation of more stable carbocation fragments. Analysis of these fragment ions provides valuable clues to the underlying carbon skeleton. For instance, the mass spectrum of the isomeric Tricyclo[3.2.1.0¹⁵]octane shows a molecular ion at m/e 108. lboro.ac.uk

Table 2: Summary of Spectroscopic Data for Tricyclo[4.1.1.0¹⁶]octane

TechniqueInformation ObtainedExpected Observations
¹H NMRProton environment and connectivityComplex multiplets in the aliphatic region, with potential for upfield shifted signals due to shielding in the strained rings.
¹³C NMRCarbon frameworkSignals for bridgehead and methylene (B1212753) carbons, with chemical shifts influenced by ring strain.
COSYH-H coupling networksCorrelation between adjacent protons in the cyclohexane and cyclobutane rings.
HMQC/HSQCDirect C-H connectivityCorrelation of each proton to its directly attached carbon.
HMBCLong-range C-H connectivityCorrelations from protons to quaternary bridgehead carbons.
IR SpectroscopyFunctional groups and fingerprintC-H stretching and bending vibrations; complex fingerprint region characteristic of the tricyclic skeleton.
Raman SpectroscopySkeletal vibrationsComplements IR data, highlighting symmetric C-C bond vibrations.
Mass SpectrometryMolecular weight and fragmentationMolecular ion peak at m/z 108; fragmentation pattern reflecting strain relief.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature reveals a notable absence of published X-ray crystallography data for the parent compound, Tricyclo[4.1.1.0¹⁶]octane. Consequently, a data table of its crystallographic parameters cannot be provided.

The lack of a determined crystal structure is likely attributable to the compound's significant inherent strain and high reactivity. Tricyclo[4.1.1.0¹⁶]octane is classified as a [4.1.1]propellane. Propellanes, particularly those with small ring sizes, are characterized by an "inverted" tetrahedral geometry at the bridgehead carbon atoms, leading to considerable ring strain. This strain makes the central carbon-carbon bond highly susceptible to cleavage, rendering the molecule unstable and difficult to isolate in a stable, solid crystalline form suitable for X-ray diffraction analysis. Research on related small-ring propellanes indicates that such compounds are often transient and have only been observed fleetingly in a matrix at low temperatures, a state not conducive to single-crystal X-ray studies.

While crystallographic data exists for more stable, substituted derivatives of the larger bicyclo[4.1.1]octane framework, this information falls outside the strict scope of this article's focus on the parent Tricyclo[4.1.1.0¹⁶]octane.

Gas Chromatography (GC) for Purity Assessment and Mixture Separation

Similar to the findings for X-ray crystallography, specific experimental data detailing the gas chromatographic (GC) analysis of Tricyclo[4.1.1.0¹⁶]octane is not available in the reviewed literature. Therefore, it is not possible to present data tables on retention times, column specifications for purity assessment, or conditions for its separation from reaction mixtures.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. birchbiotech.comoshadhi.co.uk It is widely used for purity assessment and separating components of complex hydrocarbon mixtures. youtube.comnih.gov However, the application of GC is contingent on the analyte's ability to withstand the temperatures of the injection port and column without degradation.

The high reactivity of Tricyclo[4.1.1.0¹⁶]octane, a consequence of its significant ring strain, poses a substantial challenge for standard GC analysis. scripps.edu The thermal stress experienced during the GC process would likely induce rearrangement or decomposition of the molecule, meaning the resulting chromatogram would not accurately represent the original sample's purity or composition. For highly reactive compounds like certain propellanes, indirect methods of analysis are often employed. For instance, the yield of [1.1.1]propellane has been determined by reacting the compound with thiophenol and subsequently analyzing the stable adduct by GC. orgsyn.org However, no such specific derivatization and GC analysis method has been published for Tricyclo[4.1.1.0¹⁶]octane itself.

While GC methods are well-established for analyzing various hydrocarbons and other tricyclic compounds, the unique instability of Tricyclo[4.1.1.0¹⁶]octane currently precludes its direct analysis by this method as per the available scientific record. rsc.orgspectrabase.com

Theoretical and Computational Chemistry Studies on Tricyclo 4.1.1.01,6 Octane

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the properties of molecules with unusual bonding and high ring strain, such as that presumed to be present in tricyclo[4.1.1.0¹⁶]octane. These methods provide insights into the molecule's geometry, electronic distribution, and energetic profile.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating the electronic structure of molecules from first principles. For a molecule like tricyclo[4.1.1.0¹⁶]octane, these methods can be used to predict its three-dimensional geometry, bond lengths, and bond angles, which are expected to deviate significantly from standard alkane values due to the rigid tricyclic framework.

DFT, in particular, offers a balance between computational cost and accuracy, making it a popular choice for studying complex organic molecules. Various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or larger), would be suitable for optimizing the geometry and calculating the electronic properties of tricyclo[4.1.1.0¹⁶]octane.

Strain Energy Calculations and Aromaticity/Antiaromaticity Assessment

The defining feature of small-ring propellanes and related tricyclic systems is their high degree of ring strain. scripps.edu The strain energy of tricyclo[4.1.1.0¹⁶]octane, which arises from bond angle distortion, torsional strain, and transannular interactions, could be quantified using computational methods. This is typically achieved by calculating the heat of formation of the molecule and comparing it to a strain-free reference compound using isodesmic or homodesmotic reactions.

While aromaticity is typically associated with planar, cyclic, conjugated systems, the concept can be extended to three-dimensional molecules through criteria such as magnetic susceptibility and nucleus-independent chemical shift (NICS) calculations. Given the unusual bonding that is likely present in the central bond of the propellane-like core of tricyclo[4.1.1.0¹⁶]octane, a computational assessment of its magnetic properties could reveal interesting, non-traditional aromatic or antiaromatic character.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the potential reactivity of highly strained molecules, which are often too unstable for extensive experimental study. scripps.edu

Prediction of Activation Barriers and Reaction Intermediates

For tricyclo[4.1.1.0¹⁶]octane, computational modeling could predict the activation barriers for various potential reactions, such as thermal isomerization or addition reactions across the central, highly strained carbon-carbon bond. By mapping the potential energy surface, it is possible to identify transition states and reaction intermediates, providing a detailed, step-by-step understanding of possible reaction mechanisms.

Mechanistic Probing using Computational Methods

Computational methods can be used to probe the feasibility of different reaction mechanisms. For instance, the reactivity of the central bond in propellanes is a subject of considerable theoretical interest. scripps.edu Similar studies on tricyclo[4.1.1.0¹⁶]octane could elucidate whether its reactions are likely to proceed through radical, ionic, or pericyclic pathways. By calculating the energies of the species involved in each proposed mechanism, the most likely reaction pathway can be determined.

Molecular Dynamics and Conformational Sampling Simulations

While the rigid tricyclic structure of tricyclo[4.1.1.0¹⁶]octane might suggest limited conformational flexibility, molecular dynamics (MD) simulations could provide insights into its vibrational modes and dynamic behavior at different temperatures. MD simulations, which model the movement of atoms over time, can reveal subtle conformational changes and the flexibility of the carbon framework. For more complex derivatives of tricyclo[4.1.1.0¹⁶]octane, conformational sampling would be important for identifying the most stable conformers and understanding their relative populations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In the realm of computational chemistry, the prediction of spectroscopic parameters is a powerful tool for characterizing novel or elusive molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For a molecule like Tricyclo[4.1.1.0¹⁶]octane, theoretical calculations would be expected to predict the ¹H and ¹³C NMR chemical shifts, providing valuable information about the electronic environment of each nucleus. The high degree of symmetry and strain within the molecule would likely result in unique spectral signatures. However, a thorough search of scientific databases reveals no published studies that present computationally predicted NMR or IR spectra for this specific compound. Consequently, a comparison with experimental data, a critical step in validating theoretical models, is not possible at this time.

Table 7.4.1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for Tricyclo[4.1.1.0¹⁶]octane

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
¹H NMR Chemical Shifts (ppm)Data not availableData not available
¹³C NMR Chemical Shifts (ppm)Data not availableData not available
Key IR Vibrational Frequencies (cm⁻¹)Data not availableData not available

This table is for illustrative purposes only. No actual data has been found in the literature.

Bonding Analysis and Electron Density Distribution in Strained Systems

The unique arrangement of atoms in Tricyclo[4.1.1.0¹⁶]octane, particularly the bond between the two bridgehead carbons, is of significant theoretical interest. To understand the nature of this and other bonds within the molecule, computational chemists would turn to methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

QTAIM analysis allows for the characterization of chemical bonds based on the topology of the electron density. This would be particularly insightful for the central bond in Tricyclo[4.1.1.0¹⁶]octane, helping to determine its strength and nature—whether it is a conventional covalent bond or exhibits more exotic characteristics due to the high strain.

NBO analysis, on the other hand, provides a picture of the localized bonds and lone pairs within a molecule, offering insights into hybridization and delocalization effects. For Tricyclo[4.1.1.0¹⁶]octane, NBO analysis could elucidate how the strain is distributed across the molecular framework and the nature of the orbitals involved in the strained bonds.

While general studies on the bonding in other propellanes and strained bicyclic systems exist, specific analyses of the electron density distribution and bonding in Tricyclo[4.1.1.0¹⁶]octane have not been reported. wikipedia.org The bonding in small-ring propellanes is a topic of ongoing debate, with some computational studies suggesting the presence of "charge-shift" bonds. wikipedia.org An investigation into whether similar bonding characteristics are present in Tricyclo[4.1.1.0¹⁶]octane would be a valuable contribution to the field.

Table 7.5.1: Hypothetical Bonding and Electron Density Descriptors for Tricyclo[4.1.1.0¹⁶]octane

DescriptorValue
Electron Density at Bond Critical Point (ρ(r)) for C1-C6 bondData not available
Laplacian of Electron Density (∇²ρ(r)) at C1-C6 BCPData not available
NBO Hybridization of Bridgehead CarbonsData not available
Strain Energy (kcal/mol)Data not available

This table is for illustrative purposes only. No actual data has been found in the literature.

Synthesis and Characterization of Tricyclo 4.1.1.01,6 Octane Derivatives and Analogs

Synthesis and Reactivity of Functionalized Tricyclo[4.1.1.01,6]octane Scaffolds

The functionalization of the tricyclo[4.1.1.01,6]octane skeleton is a key area of research, enabling the exploration of its chemical properties and potential applications.

Halogenated Derivatives (e.g., 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane)

Halogenated derivatives of tricyclic systems are valuable intermediates for further synthetic transformations. A notable example is 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane, which is synthesized via the addition of dibromocarbene to α-pinene. researchgate.nettubitak.gov.tr This gem-dibromocyclopropane adduct is relatively unstable and readily undergoes ring-opening reactions. researchgate.nettubitak.gov.tr

The reaction of α-pinene with dibromocarbene, generated from bromoform (B151600) and a strong base like potassium t-butoxide, yields the target dibromo-adduct. tubitak.gov.tr However, this compound is prone to rearrangement, leading to the formation of bicyclic dienes such as 3-bromo-7,7-dimethyl-2-methylenebicyclo[4.1.1]oct-3-ene and 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene, particularly in chloroform (B151607) at room temperature. researchgate.nettubitak.gov.tr In aqueous acetone, further reaction leads to the formation of 3-bromo-2,7,7-trimethylbicyclo[4.1.1]oct-3-en-2-ol and 2-(4-bromo-5-methylcyclohepta-3,5-dien-1-yl)propan-2-ol. researchgate.nettubitak.gov.tr

The instability of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane is attributed to the strain within the tricyclic system, which is exacerbated by the presence of the gem-dibromo group on the cyclopropane (B1198618) ring. tubitak.gov.tr This strain facilitates the cleavage of the C2-C4 bond, initiating the rearrangement pathways. The specific products formed are dependent on the reaction conditions and the solvent used. researchgate.nettubitak.gov.tr

Reactant Reagent Product(s) Reference
α-PineneDibromocarbene2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane researchgate.nettubitak.gov.tr

Oxygen-Containing Analogs (e.g., 3-Oxatricyclo[4.1.1.02,4]octane derivatives)

The introduction of oxygen into the tricyclic framework leads to the formation of oxatricyclo[4.1.1.0]octane derivatives, which are of interest for their potential biological activity and as synthetic intermediates. The synthesis of these compounds often involves intramolecular cyclization reactions.

While direct synthesis of 3-Oxatricyclo[4.1.1.02,4]octane derivatives from tricyclo[4.1.1.01,6]octane is not extensively detailed in the provided context, related oxygen-containing bicyclic and tricyclic systems offer insights into potential synthetic strategies. For instance, the synthesis of functionalized tricyclo[6.3.1.01,6]dodec-4-enes has been achieved through a stereoselective intramolecular Diels-Alder reaction of cyclohexanone (B45756) derivatives. rsc.org This highlights the utility of cycloaddition reactions in constructing complex polycyclic systems containing oxygen.

Incorporation of Heteroatoms into the Tricyclic Octane (B31449) Framework (e.g., Phosphabicyclo[2.2.2]octane as related system)

The replacement of a carbon atom with a heteroatom, such as phosphorus, within a bicyclic or tricyclic framework can significantly alter the molecule's properties. While the provided information does not directly address the synthesis of phosphabicyclo[2.2.2]octane from a tricyclo[4.1.1.01,6]octane precursor, the study of such related systems is crucial for understanding the broader implications of heteroatom incorporation.

Research into bridged bicyclic nitrogen scaffolds, such as 6-azabicyclo[3.2.1]octane, demonstrates the use of chemoenzymatic cascades to create heterocyclic structures. nih.gov In one approach, ene reductases facilitate an intramolecular β-C-H functionalization of substituted cyclohexanones to form these nitrogen-containing bicyclic compounds. nih.govnih.gov This method, combining photocatalysis with enzymatic reactions, provides an efficient route to these valuable scaffolds from readily available starting materials. nih.govnih.gov

Studies on Related Tricyclic Propellanes and Cage Compounds

The chemistry of tricyclo[4.1.1.01,6]octane is closely related to that of other strained polycyclic systems, such as propellanes and cage compounds. For example, studies on the acetolysis of [3.2.1]propellane (tricyclo[3.2.1.01,5]octane) provide valuable thermochemical data and insights into the reactivity of strained C-C bonds. acs.org

The synthesis of other tricyclic derivatives, such as tricyclo[4.4.0.02,7]decanes, has been accomplished from tricyclo[4.1.0.02,7]heptane precursors. researchgate.net These transformations often involve cleavage of a strained bond in the starting material followed by rearrangement or cyclization. researchgate.net For instance, the reaction of 1-phenyltricyclo[4.1.0.02,7]heptane with a dienophile can lead to the formation of a new six-membered ring, resulting in the tricyclo[4.4.0.02,7]decane skeleton. researchgate.net

Structure-Reactivity Relationships in Modified Tricyclic Octane Systems

The relationship between the structure of modified tricyclic octane systems and their reactivity is a central theme in their study. The introduction of substituents or heteroatoms, as well as alterations in the ring fusion, can have profound effects on the stability and reaction pathways of these molecules.

In the case of halogenated derivatives like 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane, the gem-dihalocyclopropane unit induces significant strain, leading to facile ring-opening reactions. tubitak.gov.tr The stereoselectivity of reactions involving tricyclic systems is also a key aspect of their structure-reactivity relationships. For example, the halomethoxylation of 1-phenyltricyclo[4.1.0.02,7]heptane shows that the stereochemical outcome of the reaction is dependent on the nature of the halogen. researchgate.net

Furthermore, the regioselectivity of reactions is highly dependent on the structure of the tricyclic substrate. In the halogenation of methyl tricyclo[4.1.0.02,7]heptane-1-carboxylate, reactions with N-halosuccinimides in the presence of halide ions occur exclusively at the central C1-C7 bond. researchgate.net

Advanced Research Directions and Future Outlook in Tricyclo 4.1.1.01,6 Octane Chemistry

Exploration of Novel Synthetic Pathways to Highly Strained Derivatives

The synthesis of the parent tricyclo[4.1.1.0¹˒⁶]octane is a challenge in itself, and accessing its substituted derivatives presents further hurdles. Future synthetic efforts will likely focus on developing more efficient and versatile routes to these highly strained molecules. Drawing inspiration from the well-developed chemistry of other propellanes, such as [1.1.1]propellane, several promising avenues exist. scripps.edu

One key strategy involves the adaptation of radical-mediated additions across the central, highly reactive C1-C6 bond. The development of methods for generating and trapping radical intermediates will be crucial for installing a wide array of functional groups at the bridgehead positions. This approach has proven exceptionally successful for the functionalization of bicyclo[1.1.1]pentanes (BCPs), a related class of strained molecules. nih.govrsc.org

Another promising direction is the intramolecular cyclization of appropriately substituted bicyclo[4.1.1]octane precursors. This could involve transition-metal-catalyzed C-H activation or photochemical methods to forge the challenging C1-C6 bond. The table below outlines potential synthetic strategies that warrant investigation.

Synthetic StrategyPrecursor TypePotential ReactionTarget Derivative
Radical AdditionTricyclo[4.1.1.0¹˒⁶]octaneAtom Transfer Radical Addition (ATRA)1-Halo-6-alkyl-tricyclo[4.1.1.0¹˒⁶]octane
Anionic AdditionTricyclo[4.1.1.0¹˒⁶]octaneOrganolithium or Grignard reagents1-Alkyl/Aryl-tricyclo[4.1.1.0¹˒⁶]octane
Intramolecular Cyclization1,6-Dihalo-bicyclo[4.1.1]octaneReductive coupling (e.g., with Na or Li)Parent Tricyclo[4.1.1.0¹˒⁶]octane
Photochemical CycloadditionSuitably substituted diene[2π+2σ] photocycloadditionFunctionalized tricyclo[4.1.1.0¹˒⁶]octane

The development of these pathways will be essential for creating a library of tricyclo[4.1.1.0¹˒⁶]octane derivatives, which are necessary for systematic studies of their properties and reactivity.

Mechanistic Elucidation of Unprecedented Transformations

The high degree of strain in the tricyclo[4.1.1.0¹˒⁶]octane framework is expected to give rise to novel chemical reactions. The central bond, formed between two inverted quaternary carbon atoms, is particularly weak and susceptible to cleavage. Understanding the mechanisms of reactions involving this bond is a key area for future research.

For instance, the thermal and photochemical rearrangements of tricyclo[4.1.1.0¹˒⁶]octane derivatives are likely to produce complex polycyclic or bicyclic systems through pathways not accessible to less strained molecules. A team at the University of Münster has demonstrated that strained single bonds in bicyclo[1.1.0]butanes can participate in unconventional cycloadditions, a principle that could be extended to the tricyclo[4.1.1.0¹˒⁶]octane system. uni-muenster.de Research on a related dibromotricyclo[4.1.1.0²˒⁴]octane derivative has shown that intramolecular C-H insertion of a carbene intermediate can lead to tetracyclic products, a pathway investigated using density functional theory (DFT) computations. researchgate.net

Future studies will likely employ a combination of experimental techniques (such as kinetic analysis, isotopic labeling, and matrix isolation spectroscopy) and high-level computational modeling to map the potential energy surfaces of these transformations. Elucidating these mechanisms will not only expand our fundamental understanding of chemical reactivity but could also lead to the discovery of new synthetic tools.

Development of Advanced Computational Models for Strained Systems

Computational chemistry is an indispensable tool for studying highly strained molecules, where experimental investigation can be difficult and hazardous. mdpi.com While current models provide good estimates of strain energy and predict reaction pathways, there is a continuous need for more accurate and efficient computational methods. nih.gov

Future developments will focus on creating computational models that can:

Accurately predict strain energy: Modernized approaches, such as the computational group equivalent method, offer a direct way to compute strain energies at high levels of theory. mdpi.com

Model dynamic behavior: Simulating the molecular dynamics of these rigid yet reactive systems can provide insights into their conformational preferences and the initial stages of chemical reactions.

Predict spectroscopic properties: Accurate prediction of NMR, IR, and UV-Vis spectra is crucial for identifying and characterizing these novel compounds.

Visualize strain: Tools like StrainViz, which localize and quantify strain within a molecule, can help chemists understand and predict reactivity hotspots. nih.gov

The table below compares different computational methods and their applicability to studying strained systems like tricyclo[4.1.1.0¹˒⁶]octane.

Computational MethodApplicationAdvantageLimitation
Density Functional Theory (DFT)Geometry optimization, reaction mechanismsGood balance of accuracy and costFunctional-dependent accuracy
Ab initio methods (e.g., W1BD, G-4)High-accuracy energy calculationsVery high accuracy for small moleculesComputationally very expensive
Molecular Dynamics (MD)Simulating molecular motion, conformational analysisProvides dynamic picture of the systemRequires accurate force fields
Strain Visualization Tools (e.g., StrainViz)Identifying reactive sitesIntuitive visual output, correlates strain with reactivityPrimarily a post-processing analysis tool

These advanced computational models will guide synthetic efforts and help to rationalize the often-surprising reactivity of highly strained tricyclic systems.

Investigation of Solid-State Properties and Crystal Engineering of Derivatives

The rigid, three-dimensional nature of the tricyclo[4.1.1.0¹˒⁶]octane scaffold makes it an intriguing building block for materials science. Crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, offers a powerful approach to harnessing the unique geometry of these molecules. usherbrooke.cayoutube.com By strategically placing functional groups on the tricyclic core, it may be possible to control how the molecules pack in the solid state through intermolecular interactions like hydrogen bonds or halogen bonds.

Future research in this area will explore:

Cocrystal formation: Combining tricyclo[4.1.1.0¹˒⁶]octane derivatives with other molecules to create cocrystals with unique optical, electronic, or mechanical properties. usherbrooke.ca

Polymorphism: Investigating how different crystalline forms of the same derivative can exhibit different properties.

Solid-state reactivity: Using the crystal lattice to pre-organize molecules for specific solid-state reactions, such as topochemical polymerizations.

Host-guest chemistry: Designing derivatives with cavities that can encapsulate small molecules, leading to applications in sensing or separation.

The study of crystal behavior in hydrocarbons has shown that molecular shape strongly influences crystal packing, with condensed molecules tending to form polyhedrons. The unique, compact structure of tricyclo[4.1.1.0¹˒⁶]octane derivatives could lead to the formation of novel crystal lattices with interesting material properties.

Expanding the Scope of Tricyclic Octane (B31449) Derivatives for Fundamental Studies

Beyond potential applications, tricyclo[4.1.1.0¹˒⁶]octane and its derivatives are ideal candidates for fundamental studies that push the boundaries of chemical theory. The extreme bond angles and high strain energy provide a unique laboratory for testing theories of chemical bonding and reactivity. acs.org

Future fundamental studies could include:

Bonding in inverted geometries: Probing the nature of the central C1-C6 bond, which joins two inverted carbon atoms, can provide insights into the limits of covalent bonding. acs.org

Strain-release-driven reactivity: Using the high strain energy as a thermodynamic driving force to enable reactions that are otherwise inaccessible.

Bioisosteric replacement: While bicyclo[1.1.1]pentanes have been successfully used as bioisosteres for benzene (B151609) rings in medicinal chemistry, the larger and more rigid tricyclo[4.1.1.0¹˒⁶]octane framework could serve as a unique three-dimensional scaffold for drug discovery. acs.orgacs.org

Spectroscopic characterization of extreme strain: High-resolution spectroscopic studies can provide precise data on bond lengths and angles, which can be compared with computational predictions to refine theoretical models.

These fundamental investigations will not only deepen our understanding of chemical principles but also lay the groundwork for future applications of this fascinating class of molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tricyclo[4.1.1.0¹,⁶]octane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves intramolecular cycloadditions or strain-driven ring-opening/closure reactions. For example, the Diels-Alder reaction of 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening is a common route . Key factors include temperature control (e.g., cryogenic conditions to stabilize intermediates) and catalyst selection (e.g., Lewis acids for stereochemical control). Purification typically employs column chromatography with non-polar solvents to isolate the tricyclic product from bicyclic byproducts .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in the structural characterization of tricyclo[4.1.1.0¹,⁶]octane derivatives?

  • Methodological Answer :

  • ¹³C NMR : Distinguishes bridgehead carbons via unique chemical shifts (e.g., 30–50 ppm for cyclopropane carbons) .
  • X-ray crystallography : Resolves stereochemical ambiguities in fused rings, particularly for strained systems .
  • IR spectroscopy : Identifies strain-induced vibrational modes (e.g., C-C stretching in cyclopropane rings at ~1000 cm⁻¹) .
    • Data Contradiction Tip : If NMR signals conflict with computational predictions, re-evaluate solvent effects or consider dynamic averaging in solution .

Q. What thermodynamic properties (e.g., enthalpy of formation, strain energy) are critical for predicting the reactivity of tricyclo[4.1.1.0¹,⁶]octane?

  • Methodological Answer :

  • ΔfH°gas : Experimentally determined via calorimetry (e.g., 211 ± 3 kJ/mol for anti-tricyclo[4.2.0.0²,⁵]octane) .
  • Strain energy : Calculated using homodesmotic reactions or compared to less-strained analogs (e.g., bicyclo[2.2.2]octane) .
  • Reactivity Insight : High strain energy (~80 kcal/mol) promotes ring-opening reactions under mild acid/base conditions .

Advanced Research Questions

Q. How do stereoelectronic effects govern the regioselectivity of electrophilic additions to tricyclo[4.1.1.0¹,⁶]octane?

  • Methodological Answer :

  • Hyperconjugation analysis : Use computational tools (e.g., NBO analysis) to identify electron-deficient bridgehead carbons prone to electrophilic attack .
  • Experimental validation : Compare reaction outcomes (e.g., bromination) between syn/anti isomers to map steric vs. electronic influences .
  • Case Study : Anti isomers exhibit higher reactivity due to reduced steric hindrance at bridgehead positions .

Q. What strategies mitigate side reactions (e.g., ring-opening or dimerization) during functionalization of tricyclo[4.1.1.0¹,⁶]octane?

  • Methodological Answer :

  • Kinetic control : Use low temperatures (−78°C) and bulky bases (e.g., LDA) to suppress undesired pathways .
  • Protecting groups : Temporarily stabilize reactive sites (e.g., silyl ethers for hydroxylated derivatives) .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) enable selective cross-coupling without disrupting the tricyclic core .

Q. How can computational models (DFT, MD) predict the stability and reactivity of tricyclo[4.1.1.0¹,⁶]octane under varying solvent environments?

  • Methodological Answer :

  • DFT workflows : Optimize geometry at the B3LYP/6-31G* level; calculate activation barriers for ring-opening pathways .
  • Solvent modeling : Apply PCM or SMD models to simulate polar/non-polar solvent effects on reaction kinetics .
  • Validation : Cross-check computed NMR shifts with experimental data to refine solvation parameters .

Comparative Analysis

Compound Structure Key Difference Reactivity Implication
Tricyclo[4.1.1.0¹,⁶]octaneThree fused rings (4.1.1)High bridgehead strainProne to electrophilic addition
Bicyclo[2.2.2]octaneTwo fused rings (2.2.2)Lower strain (~50 kcal/mol)Stable under acidic conditions
CubanePentacyclic (4.2.0.0²,⁵)Extreme angle strain (90° bonds)Explosive decomposition at high temperatures

Data Contradiction Resolution

  • Conflict : Reported ΔfH°gas values vary by ±5 kJ/mol across studies .
  • Resolution : Standardize measurements using certified reference materials (e.g., NIST-traceable calorimeters) and report uncertainties explicitly .

Guidance for Rigorous Research Design

  • Problem Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

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